5-Chloro-1,5-dimethyl-1,5-azastannocane
Description
5-Chloro-1,5-dimethyl-1,5-azastannocane is an organotin macrocyclic compound featuring an eight-membered ring (stannocane) containing one nitrogen atom (aza) and one tin atom. The molecule is substituted with two methyl groups at positions 1 and 5 and a chlorine atom at position 4. Organotin compounds are generally known for their thermal stability and Lewis acidity, which can be modulated by substituents and ring strain .
Properties
CAS No. |
110971-28-3 |
|---|---|
Molecular Formula |
C8H18ClNSn |
Molecular Weight |
282.40 g/mol |
IUPAC Name |
5-chloro-1,5-dimethyl-1,5-azastannocane |
InChI |
InChI=1S/C7H15N.CH3.ClH.Sn/c1-4-6-8(3)7-5-2;;;/h1-2,4-7H2,3H3;1H3;1H;/q;;;+1/p-1 |
InChI Key |
SWMVHDRMRXGHCM-UHFFFAOYSA-M |
Canonical SMILES |
CN1CCC[Sn](CCC1)(C)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane
This six-membered organophosphorus ring (CAS 2428-06-0) shares substituents (chlorine and methyl groups) but differs in heteroatoms (phosphorus and oxygen instead of tin and nitrogen) and ring size. Smaller rings like this exhibit higher ring strain, influencing reactivity. For example, phosphorus-containing rings are often used as ligands or precursors in cross-coupling reactions, whereas tin macrocycles may serve as catalysts or precursors to metal-organic frameworks (MOFs) .
| Property | 5-Chloro-1,5-dimethyl-1,5-azastannocane | 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane |
|---|---|---|
| Ring Size | 8-membered | 6-membered |
| Heteroatoms | N, Sn | P, O |
| Key Substituents | Cl, CH₃ (positions 1,5) | Cl, CH₃ (positions 2,5) |
| Typical Applications | Potential catalysis, MOFs | Ligand synthesis, organic reactions |
Triazole-Based Metal Complexes
Copper(II) and manganese(II) complexes with 3,5-substituted-4-salicylidene-amino-3,5-dimethyl-1,2,4-triazole ligands demonstrate potent biological activity, such as protein tyrosine phosphatase inhibition . While 5-Chloro-1,5-dimethyl-1,5-azastannocane lacks direct biological data, its structural complexity suggests possible utility in designing tin-based therapeutic agents or contrast agents, though this remains speculative without empirical studies.
Rare Earth Chelators
Symmetric bis-acylpyrazolinones (e.g., BPMPBD) form stable complexes with rare earth ions through multiple oxygen donors . In contrast, 5-Chloro-1,5-dimethyl-1,5-azastannocane’s nitrogen and tin centers may favor coordination with softer Lewis acids (e.g., transition metals) rather than rare earths, highlighting divergent applications in metal sequestration or catalysis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 5-Chloro-1,5-dimethyl-1,5-azastannocane, and how can purity be optimized?
- Methodology : Lab-scale synthesis typically involves nucleophilic substitution or transmetallation reactions. For example, halogen exchange with stannane precursors (e.g., using methylmagnesium iodide as a methylating agent) under inert atmospheres can yield the target compound. Purification via recrystallization or column chromatography is critical, with purity verified by NMR and elemental analysis. Melting point determination (as in ) should align with literature values to confirm identity .
Q. How should researchers characterize the structural stability of 5-Chloro-1,5-dimethyl-1,5-azastannocane under varying conditions?
- Methodology : Conduct thermogravimetric analysis (TGA) to assess thermal stability and UV-Vis spectroscopy to monitor photodegradation. For hydrolytic stability, expose the compound to aqueous solutions at different pH levels and analyze degradation products via LC-MS. Reference standard solutions (e.g., chlorinated aromatic standards in and ) can aid in identifying byproducts .
Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV/fluorescence detection. Calibrate instruments using certified reference materials (e.g., 1,5-dichloronaphthalene in ). Statistical validation (e.g., limit of detection/quantification calculations) ensures reproducibility .
Advanced Research Questions
Q. How can contradictory data in catalytic activity studies of 5-Chloro-1,5-dimethyl-1,5-azastannocane be resolved?
- Methodology : Apply iterative qualitative analysis ( ) to identify variables like solvent polarity or catalyst loading that may cause discrepancies. For example, contradictory reaction yields could stem from uncontrolled moisture levels. Use Design of Experiments (DoE) to isolate factors and validate findings with multivariate regression .
Q. What computational methods are suitable for modeling the electronic structure and reactivity of this stannocane derivative?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict bond dissociation energies and reaction pathways. Compare computational results with experimental NMR chemical shifts (e.g., Sn NMR) to validate models. Ensure alignment with IUPAC nomenclature and SI units ( ) for clarity .
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